molecular formula C14H11NO B6370892 5-(4-Cyanophenyl)-3-methylphenol CAS No. 1261922-33-1

5-(4-Cyanophenyl)-3-methylphenol

Cat. No.: B6370892
CAS No.: 1261922-33-1
M. Wt: 209.24 g/mol
InChI Key: SVCNUPRRVVYASK-UHFFFAOYSA-N
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Description

5-(4-Cyanophenyl)-3-methylphenol: is an organic compound that features a phenol group substituted with a cyanophenyl group at the 5-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Cyanophenyl)-3-methylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyanobenzaldehyde and 3-methylphenol.

    Condensation Reaction: The 4-cyanobenzaldehyde undergoes a condensation reaction with 3-methylphenol in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Automated Systems: Employing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Cyanophenyl)-3-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The cyanophenyl group can be reduced to form amines or other reduced products.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenolic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: 5-(4-Cyanophenyl)-3-methylphenol is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is utilized in the development of new materials with specific properties, such as polymers and resins.

Biology and Medicine:

    Pharmaceuticals: The compound may serve as a building block for the synthesis of pharmaceutical agents with potential therapeutic applications.

    Biological Studies: It is used in research to study the interactions of phenolic compounds with biological systems.

Industry:

    Chemical Manufacturing: Employed in the production of various chemicals and intermediates.

    Catalysis: Used as a ligand or catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-Cyanophenyl)-3-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and participate in various interactions with enzymes and receptors. The cyanophenyl group can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

    4-Cyanophenol: Similar structure but lacks the methyl group at the 3-position.

    3-Methylphenol: Similar structure but lacks the cyanophenyl group at the 5-position.

    4-Cyanophenyl-2-methylphenol: Similar structure with different substitution patterns.

Uniqueness: 5-(4-Cyanophenyl)-3-methylphenol is unique due to the presence of both the cyanophenyl and methyl groups, which confer distinct electronic and steric properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in the similar compounds listed above.

Properties

IUPAC Name

4-(3-hydroxy-5-methylphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-10-6-13(8-14(16)7-10)12-4-2-11(9-15)3-5-12/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCNUPRRVVYASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683697
Record name 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261922-33-1
Record name 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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